Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1784225-34-8 . It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl 3-((1-aminocyclopropyl)methyl)azetidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(8-14)6-12(13)4-5-12/h9H,4-8,13H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate has a molecular weight of 226.32 .Scientific Research Applications
Synthesis Techniques and Applications
- Acid-catalyzed rearrangement techniques were utilized to prepare derivatives of 3-amino-3-deoxy-D-altrose. Ethyl and tert-butyl azidoformate were added to certain acetals to give regioisomeric triazolines, which upon UV irradiation yielded aziridines. These compounds were then rearranged into protected amines, illustrating a method to synthesize complex sugar derivatives, showcasing the molecule's utility in synthesizing biologically relevant structures (Nativi, Reymond, & Vogel, 1989).
- Gram-scale synthesis of protected 3-haloazetidines was reported, highlighting the use of tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate as a building block in medicinal chemistry for the diversified synthesis of azetidine-3-carboxylic acids. This underscores its importance in the development of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
- The Curtius rearrangement has been applied to produce Boc-protected amines, demonstrating the compound's role in synthesizing protected amino acids under mild conditions, which are crucial for pharmaceutical development (Lebel & Leogane, 2005).
- Syntheses of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and carboxamides illustrated the molecule's potential as a precursor for ACC derivatives, showcasing its utility in creating functionalized cyclopropanes, which are valuable in synthetic organic chemistry (Aelterman et al., 1999).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVIOMOTHJUKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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